2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen
Description
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen is a naphthalene-derived sulfonamide compound featuring a 2-nitrophenyl substituent and an aceto group. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science, often leveraging hydrogen-bonding capabilities for crystallographic stability . The nitro group in the 2-position may enhance electronic effects, influencing reactivity and spectroscopic properties compared to analogs with methoxy or hydroxy substituents .
Properties
Molecular Formula |
C18H14N2O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(6-acetylnaphthalen-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H14N2O5S/c1-12(21)13-6-7-15-11-16(9-8-14(15)10-13)19-26(24,25)18-5-3-2-4-17(18)20(22)23/h2-11,19H,1H3 |
InChI Key |
CMSZFCSRABYINY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen typically involves multi-step organic reactions. The process begins with the nitration of a suitable naphthalene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamido group. The final step involves the acetylation of the compound to introduce the aceto group. Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents is carefully managed to ensure high purity and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 2-nitrophenyl group distinguishes it from sulfonamides with electron-donating groups (e.g., methoxy in ), likely reducing solubility but enhancing electrophilicity.
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Key Observations :
- The target compound’s sulfonamide group would likely show S=O stretching at ~1150–1170 cm⁻¹ in IR, consistent with .
- The 2-nitrophenyl group may introduce additional NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), as seen in nitrophenyl derivatives .
- In ¹H NMR, the nitro group’s electron-withdrawing effect could deshield adjacent protons, shifting aromatic signals upfield compared to methoxy-containing analogs .
Hydrogen Bonding and Crystallographic Behavior
The sulfonamide moiety in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (S=O). Etter’s graph set analysis predicts that such groups often form R₂²(8) motifs (cyclic dimers) or chain motifs, influencing crystal packing. In contrast:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
